N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 4-methylbenzyl (p-tolylmethyl) group attached to the nitrogen atom of the acetamide backbone and a sulfanyl (thioether) linkage connecting the acetamide to a 5-phenyl-substituted imidazole ring. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors involving aromatic and hydrogen-bonding interactions. While direct biological data for this compound are absent in the provided evidence, its structural analogs highlight roles in inflammation modulation (e.g., Wnt/β-catenin pathway inhibition) and conformational flexibility studies .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)11-20-18(23)13-24-19-21-12-17(22-19)16-5-3-2-4-6-16/h2-10,12H,11,13H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYQNXRCPBANOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a suitable phenyl halide reacts with the imidazole derivative.
Formation of the Sulfanylacetamide Moiety: The sulfanylacetamide moiety is formed by reacting a suitable thiol with an acetamide derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
A notable study evaluated the anticancer efficacy of similar imidazole derivatives, demonstrating that compounds with structural similarities to this compound showed percent growth inhibitions (PGIs) ranging from 51% to 86% across different cancer cell lines, including OVCAR-8 and NCI-H40 .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains.
Antimicrobial Mechanism
The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Evaluation Studies
In vitro studies have reported that derivatives similar to this compound exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness can be attributed to its ability to penetrate bacterial membranes and inhibit essential enzymes involved in cell wall biosynthesis .
Antitubercular Activity
Given the rising incidence of tuberculosis, compounds like this compound are being explored for their potential antitubercular effects.
Mechanistic Insights
The compound is thought to exert its antitubercular effects by targeting key enzymes in the Mycobacterium tuberculosis metabolic pathways, such as isocitrate lyase and pantothenate synthetase .
Research Findings
In a study assessing various acetamide derivatives, compounds with structural analogies to this compound demonstrated significant inhibitory action against Mycobacterium tuberculosis in both in vitro and in vivo models .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Below is a comparative analysis of structurally related compounds, focusing on substituent variations, biological activity, and physicochemical properties:
Conformational and Electronic Comparisons
Biological Activity
N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 300.43 g/mol. The compound features a sulfanyl group linked to an imidazole ring, which is known for its biological significance in various therapeutic areas.
1. Anticancer Properties
Research indicates that compounds with imidazole moieties often exhibit anticancer activity. A study by Liu et al. (2016) demonstrated that imidazole derivatives could induce apoptosis in various cancer cell lines through the activation of caspase pathways. The presence of the phenyl groups in this compound may enhance its binding affinity to target proteins involved in cancer progression.
2. Antimicrobial Activity
Several studies have reported the antimicrobial effects of imidazole derivatives. For instance, a compound structurally similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
3. Anti-inflammatory Effects
The anti-inflammatory properties of imidazole derivatives are well-documented. A recent study highlighted that similar compounds could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models. This suggests that this compound may also possess similar anti-inflammatory capabilities.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for cancer cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors involved in inflammation and immune responses.
- Oxidative Stress Induction : The compound could induce oxidative stress in microbial cells, leading to cell death.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Liu et al., 2016 | Anticancer Activity | Induced apoptosis in cancer cell lines via caspase activation. |
| Zhang et al., 2018 | Antimicrobial Effects | Significant inhibition of bacterial growth against resistant strains. |
| Wang et al., 2020 | Anti-inflammatory Properties | Reduced levels of pro-inflammatory cytokines in animal models. |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[(4-methylphenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Thiol-activation : React 5-phenyl-1H-imidazole-2-thiol with chloroacetyl chloride to form the sulfanyl intermediate.
Amide coupling : Attach the activated thiol group to the N-[(4-methylphenyl)methyl]acetamide backbone via nucleophilic substitution.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for isolation.
Key challenges include optimizing reaction temperatures (60–80°C) and avoiding oxidation of the thiol group. Similar protocols are validated for structurally related acetamide-imidazole hybrids .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Core characterization methods include:
- 1H/13C NMR : Confirm regiochemistry of the imidazole ring and acetamide linkage (e.g., singlet for –SCH2– at δ ~3.8 ppm) .
- FT-IR : Identify S–C=O stretch (~1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., m/z 379 for analogs ).
- Elemental analysis : Ensure purity (>95%) by matching C, H, N, S percentages to theoretical values .
Basic: What preliminary biological assays are suitable for evaluating its bioactivity?
Answer:
Initial screening should focus on enzyme inhibition assays:
- Lipoxygenase (LOX) inhibition : Measure IC50 via spectrophotometric monitoring of linoleic acid oxidation at 234 nm .
- Butyrylcholinesterase (BChE) activity : Use Ellman’s method with DTNB reagent to quantify thiocholine release .
- α-Glucosidase inhibition : Assess potential antidiabetic activity using p-nitrophenyl glucopyranoside hydrolysis .
Dose-response curves (10–100 µM) and positive controls (e.g., quercetin for LOX) are critical .
Advanced: How can X-ray crystallography resolve ambiguities in its molecular structure?
Answer:
- Crystallization : Grow single crystals via slow evaporation of ethanol/DMF solutions .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factor convergence (<5%). Address disorder in flexible groups (e.g., methylphenyl) using PART instructions .
- Validation : Cross-check bond lengths/angles with similar imidazole-acetamide structures (e.g., C–S bond: 1.81 Å ).
Advanced: How to design structure-activity relationship (SAR) studies to optimize its enzyme inhibitory potency?
Answer:
- Substituent variation : Modify the phenyl (e.g., electron-withdrawing –NO2) or imidazole (e.g., methyl at N1) groups to assess steric/electronic effects on binding .
- Molecular docking : Use AutoDock Vina to predict interactions with LOX or BChE active sites (PDB IDs: 1JNQ, 4BDS). Prioritize analogs with hydrogen bonds to key residues (e.g., His518 in LOX) .
- In vitro validation : Synthesize top-scoring analogs and correlate docking scores (ΔG) with experimental IC50 values .
Advanced: How to address contradictions in reported biological activity data for acetamide-imidazole derivatives?
Answer:
- Standardized assays : Replicate studies under identical conditions (pH 7.4, 37°C) with controls for enzyme batch variability .
- Meta-analysis : Pool data from multiple studies (e.g., LOX inhibition) to identify trends using statistical tools (ANOVA, p < 0.05) .
- Mechanistic studies : Probe off-target effects via kinase profiling or cytotoxicity assays (e.g., MTT on HEK293 cells) to rule out nonspecific inhibition .
Advanced: What computational strategies predict metabolic stability and toxicity?
Answer:
- ADMET prediction : Use SwissADME to calculate logP (optimal range: 2–4) and PAINS filters to exclude pan-assay interference substructures .
- CYP450 metabolism : Simulate Phase I oxidation (e.g., CYP3A4) with StarDrop’s WhichP450 module. Prioritize analogs with low clearance rates .
- Toxicity screening : Run ProTox-II for hepatotoxicity alerts and AMES mutagenicity predictions based on structural alerts (e.g., nitro groups) .
Advanced: How to troubleshoot low yields in the final coupling step of synthesis?
Answer:
- Reaction optimization : Screen catalysts (e.g., DMAP, DIPEA) and solvents (DMF vs. THF) to enhance nucleophilicity of the thiol group .
- Protection strategies : Temporarily protect the imidazole NH with Boc groups to prevent side reactions .
- Real-time monitoring : Use TLC (silica, 5% MeOH/DCM) or inline IR to track intermediate formation and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
